2'-Hydroxy-3,4,4',6'-tetramethoxychalcone
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Overview
Description
2'-Hydroxy-3,4,4',6'-tetramethoxychalcone is a natural product found in Pongamia pinnata, Millettia leucantha, and Merrillia caloxylon with data available.
Scientific Research Applications
Cytotoxicity and Cancer Cell Inhibition
2'-Hydroxy-2,3,4',6'-tetramethoxychalcone (HTMC) demonstrates potent in vitro cytotoxicity, specifically targeting cell lines derived from human lung cancer. It induces G1 phase cell-cycle arrest in A549 lung adenocarcinoma cells, modulating cell-cycle regulatory proteins and accumulating tumor suppressor genes p53 and p21. This property also extends to in vivo settings where HTMC acts as a tumor growth suppressor (Rao et al., 2010).
Synthesis and Pharmacological Evaluation
2'-Hydroxy-3,4-dimethoxy-3',4'-dimethylchalcone and its related compounds have shown the capability to inhibit enzymic lipid peroxidation and reduce LTB4 release from human neutrophils, indicating potential anti-inflammatory effects. This compound also inhibits phospholipase A2 activity, human platelet TXB2 generation, and human neutrophil degranulation, demonstrating a broad spectrum of pharmacological activities (Ballesteros et al., 1995).
Antiproliferative Activities
Aminoalkylated derivatives of 2'-hydroxy-3,4,4',6'-tetramethoxychalcone exhibit significant in vitro antiproliferative activities against various human cancer cell lines. These compounds, particularly when modified at the 2'-O-position with an aminoalkyl moiety, display enhanced antiproliferative effects, suggesting their potential in cancer therapy (Li et al., 2018).
Properties
Molecular Formula |
C19H20O6 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C19H20O6/c1-22-13-10-15(21)19(18(11-13)25-4)14(20)7-5-12-6-8-16(23-2)17(9-12)24-3/h5-11,21H,1-4H3/b7-5+ |
InChI Key |
CEBBHGDAHZDJTP-FNORWQNLSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O)OC |
SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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